An In-depth Technical Guide to Iron(III) Fluoride Trihydrate (FeF3·3H2O)
An In-depth Technical Guide to Iron(III) Fluoride Trihydrate (FeF3·3H2O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Iron(III) fluoride trihydrate (FeF3·3H2O), with a particular focus on its relevance to materials science and as a catalyst in organic synthesis for drug development.
Core Properties
Iron(III) fluoride trihydrate is an inorganic compound that exists in two crystalline polymorphs, α-FeF3·3H2O and β-FeF3·3H2O. The β-form is the more stable of the two. The anhydrous form, FeF3, is a white solid, while the hydrated forms are typically light yellow or pink powders.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Iron(III) fluoride trihydrate is presented in Table 1. It is hygroscopic and slightly soluble in water, while being sparingly soluble in organic solvents like alcohol, ether, and benzene.[2] Its ability to act as a Lewis acid makes it a valuable catalyst in various chemical reactions.[3]
Table 1: Physical and Chemical Properties of Iron(III) Fluoride Trihydrate
| Property | Value | Reference(s) |
| Molecular Formula | FeF3·3H2O | [4] |
| Molar Mass | 166.89 g/mol | [2] |
| Appearance | Light yellow to pink or brown-red crystalline powder | [3] |
| CAS Number | 15469-38-2 | [2] |
| Density | ~2.3 g/cm³ | [2] |
| Solubility in Water | Slightly soluble | [2] |
| Solubility in Organic Solvents | Sparingly soluble in alcohol, ether, benzene | [2] |
| Magnetic Susceptibility (χ) | +13,760·10⁻⁶ cm³/mol | [2] |
Crystal Structure
The two primary polymorphs of Iron(III) fluoride trihydrate, α and β, can be distinguished by their crystal structures and Mössbauer parameters.[1] The α-form is unstable and converts to the more stable β-form over time.[1]
The β-form, β-FeF3·3H2O, crystallizes in the tetragonal system with the space group P4/n.[5] Its structure consists of infinite chains of [FeF6]n and [FeF2(H2O)4]n octahedra.[6][7] The crystallographic data for β-FeF3·3H2O are summarized in Table 2.
Table 2: Crystallographic Data for β-FeF3·3H2O
| Parameter | Value | Reference(s) |
| Crystal System | Tetragonal | [5] |
| Space Group | P4/n | [5] |
| Lattice Parameters | a = 7.846 Å, c = 3.877 Å | [5] |
| Unit Cell Volume (V) | 238.67 ų | [8] |
| Formula Units per Unit Cell (Z) | 2 | [5] |
| Calculated Density (Dx) | 2.321 g/cm³ | [5] |
Experimental Protocols
Synthesis of β-FeF3·3H2O Single Crystals
A common method for the synthesis of β-FeF3·3H2O single crystals involves crystallization from an acidic aqueous solution.[5][6]
Protocol:
-
Preparation of Iron(III) Hydroxide: Freshly precipitate iron(III) hydroxide by adding a stoichiometric excess of a base (e.g., NaOH solution) to an aqueous solution of an iron(III) salt (e.g., FeCl3) with vigorous stirring.
-
Washing: Wash the resulting precipitate thoroughly with deionized water to remove any soluble impurities. This can be done by repeated centrifugation and resuspension.
-
Dissolution in Hydrofluoric Acid: Dissolve the freshly precipitated and washed iron(III) hydroxide in a dilute solution of hydrofluoric acid (HF). The concentration of HF should be carefully controlled.
-
Crystallization: Maintain the solution at a constant temperature above 50 °C to promote the growth of β-FeF3·3H2O crystals.[2] Crystal growth can be facilitated by using seed crystals.[6] For instance, crystal growth has been investigated in mixtures of 3 mol/kg hydrofluoric acid and 3 mol/kg nitric acid at temperatures between 30 and 50 °C.[6]
-
Isolation and Drying: Once crystals of a suitable size have formed, they can be isolated by filtration, washed with a small amount of cold deionized water, and then dried under vacuum or in a desiccator.
Below is a workflow diagram for the synthesis of β-FeF3·3H2O single crystals.
Characterization Techniques
Powder XRD is a fundamental technique for phase identification and the determination of crystal structure parameters.[9]
Typical Experimental Parameters:
-
Instrument: A standard powder diffractometer.
-
X-ray Source: Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.7107 Å) radiation.[5]
-
Scan Range (2θ): Typically from 10° to 80°.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is often used to obtain high-resolution data for structural analysis.
-
Sample Preparation: The sample should be finely ground to a homogenous powder to ensure random orientation of the crystallites.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of FeF3·3H2O.[7][10]
Typical Experimental Parameters:
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Atmosphere: Typically an inert atmosphere such as nitrogen or argon to prevent oxidation.[11]
-
Heating Rate: A heating rate of 5-10 °C/min is common.
-
Temperature Range: From room temperature to around 500 °C to observe the dehydration and decomposition processes.
-
Crucible: Alumina or platinum crucibles are typically used.
The thermal decomposition of β-FeF3·3H2O generally proceeds in two main steps: first, the loss of water molecules to form a partially hydrated or anhydrous form, followed by further decomposition at higher temperatures.[10][12] A typical TGA curve shows a significant weight loss corresponding to the removal of water of hydration.[10]
Mössbauer spectroscopy is a powerful technique for probing the local electronic and magnetic environment of the iron nuclei in FeF3·3H2O.[1][13] It is particularly useful for distinguishing between the α and β polymorphs and for studying magnetic ordering.[1]
Typical Experimental Setup:
-
Source: A ⁵⁷Co source in a rhodium matrix is commonly used for ⁵⁷Fe Mössbauer spectroscopy.[13]
-
Spectrometer: A constant acceleration Mössbauer spectrometer.
-
Calibration: The velocity scale is typically calibrated using a standard α-Fe foil at room temperature.
-
Temperature: Measurements can be performed at various temperatures, including room temperature and cryogenic temperatures, to study magnetic transitions.
The Mössbauer spectra of the α and β forms of FeF3·3H2O show distinct quadrupole splittings, allowing for their differentiation.[1]
Quantitative Data Summary
Magnetic Properties
The magnetic properties of the α and β polymorphs of FeF3·3H2O differ significantly. The magnetic susceptibility of the α-form decreases monotonically with increasing temperature.[1] In contrast, the β-form exhibits a broad maximum in its magnetic susceptibility versus temperature curve at around 130 K, which is indicative of short-range antiferromagnetic ordering within clusters of Fe³⁺ ions.[1] A related compound, β-FeF3(H2O)2·H2O, shows long-range antiferromagnetic ordering below 20 K.[14]
Thermal Decomposition
The thermal decomposition of FeF3·3H2O in an inert atmosphere typically occurs in stages. The water of hydration is lost first, followed by the decomposition of the anhydrous fluoride at higher temperatures. For example, heating β-FeF3·3H2O can lead to the formation of FeF3·0.33H2O and subsequently anhydrous FeF3.[12] The exact temperatures and mass losses are dependent on the heating rate and atmosphere. A representative TGA curve shows a multi-step weight loss corresponding to these dehydration processes.[10]
Applications in Drug Development and Organic Synthesis
While not a drug itself, Iron(III) fluoride trihydrate serves as a versatile and efficient Lewis acid catalyst in organic synthesis, facilitating the formation of various heterocyclic compounds that are important scaffolds in medicinal chemistry and drug discovery.[3][15][16]
Catalysis in Heterocyclic Synthesis
FeF3·3H2O has been successfully employed as a catalyst in multicomponent reactions (MCRs) for the synthesis of complex molecules in a single step.[17] One notable application is the synthesis of N-substituted 2-aminopyridines, a class of compounds with significant pharmacological interest.[17] This reaction demonstrates the utility of FeF3·3H2O in generating libraries of diverse small molecules for drug screening.[17]
The general workflow for such a catalyzed synthesis is depicted in the diagram below.
This workflow highlights the key stages from combining the reactants and catalyst to obtaining the final purified product, which can then be used in further drug development studies. The use of FeF3·3H2O as a catalyst offers advantages such as operational simplicity and, in some cases, the use of environmentally benign solvents like water.
References
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- 2. Iron(III) fluoride - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Iron(III) fluoride trihydrate | F3FeH6O3 | CID 44890702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. anl.gov [anl.gov]
- 8. rsc.org [rsc.org]
- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Structural and magnetic properties of the low-dimensional fluoride β-FeF3(H2O)2·H2O - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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